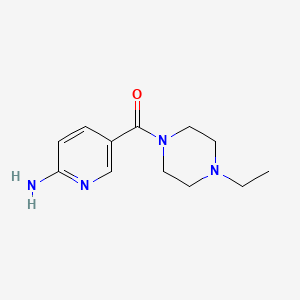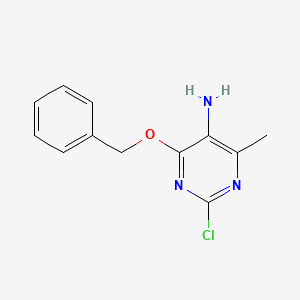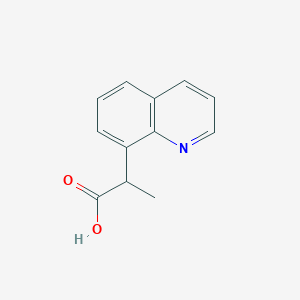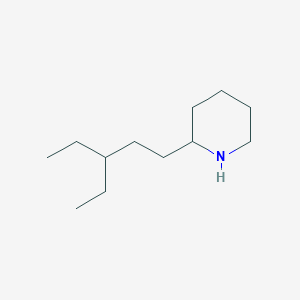
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that belongs to the class of amides. It is characterized by the presence of a pyridine ring substituted with an amino group at the 6-position and a piperazine ring substituted with an ethyl group at the 4-position. This compound has a molecular formula of C12H18N4O and a molecular weight of 234.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 6-aminopyridine with 4-ethylpiperazine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to achieve the desired purity. The choice of solvents and reagents may vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or piperazine derivatives.
Scientific Research Applications
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The amino group and piperazine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(6-Aminopyridin-3-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(6-Aminopyridin-3-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both an amino group on the pyridine ring and an ethyl-substituted piperazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
(6-aminopyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H18N4O/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10/h3-4,9H,2,5-8H2,1H3,(H2,13,14) |
InChI Key |
ZUNLIVVWFDQFJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13274873.png)
![2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL](/img/structure/B13274877.png)

![2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B13274883.png)

![4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol](/img/structure/B13274887.png)



![1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13274921.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13274923.png)
amine](/img/structure/B13274937.png)
![3-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13274942.png)
![3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13274945.png)
